Diethyl 2-(but-3-yn-1-yl)malonate Diethyl 2-(but-3-yn-1-yl)malonate
Brand Name: Vulcanchem
CAS No.: 117500-15-9
VCID: VC21283334
InChI: InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3
SMILES: CCOC(=O)C(CCC#C)C(=O)OCC
Molecular Formula: C11H16O4
Molecular Weight: 212.24 g/mol

Diethyl 2-(but-3-yn-1-yl)malonate

CAS No.: 117500-15-9

Cat. No.: VC21283334

Molecular Formula: C11H16O4

Molecular Weight: 212.24 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 2-(but-3-yn-1-yl)malonate - 117500-15-9

Specification

CAS No. 117500-15-9
Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
IUPAC Name diethyl 2-but-3-ynylpropanedioate
Standard InChI InChI=1S/C11H16O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h1,9H,5-8H2,2-3H3
Standard InChI Key BOMLONUVVPSLQQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCC#C)C(=O)OCC
Canonical SMILES CCOC(=O)C(CCC#C)C(=O)OCC

Introduction

Structural Characteristics and Basic Properties

Diethyl 2-(but-3-yn-1-yl)malonate consists of a central carbon atom substituted with two ethyl ester groups and a but-3-yn-1-yl chain. The molecular formula is C₁₁H₁₆O₄, with a calculated molecular weight of approximately 212.24 g/mol. The structure features a terminal alkyne (C≡CH) at the end of a four-carbon chain attached to the malonate carbon.

Based on structural analogy with related compounds, Diethyl 2-(but-3-yn-1-yl)malonate likely exists as a colorless to pale yellow liquid at room temperature. Compounds in this family typically possess relatively high boiling points due to their molecular weight and potential for intermolecular hydrogen bonding through the ester functionalities.

Physical Properties Comparison

The physical properties of Diethyl 2-(but-3-yn-1-yl)malonate can be estimated by comparison with structurally similar compounds:

PropertyDiethyl 2-(but-3-yn-1-yl)malonateDiethyl 2-(but-3-en-1-yl)malonateDiethyl malonate
Molecular Weight212.24 g/mol (calculated)214.26 g/mol160.17 g/mol
Physical StateLikely liquid at RTLiquid at RTLiquid at RT
DensityEst. 1.00-1.05 g/cm³1.008±0.06 g/cm³1.055 g/cm³
Boiling PointEst. 110-130°C (0.5 mmHg)Not available199°C
AppearanceLikely colorless to pale yellowNot specifiedColorless

The estimated properties are based on structural similarities with the alkene analog, Diethyl 2-(but-3-en-1-yl)malonate, which has a documented density of 1.008±0.06 g/cm³ .

Synthetic Approaches

Alkylation of Diethyl Malonate

The most straightforward approach to synthesizing Diethyl 2-(but-3-yn-1-yl)malonate likely involves the alkylation of diethyl malonate with an appropriate but-3-ynyl halide or sulfonate. This methodology follows established protocols for the synthesis of similar malonate derivatives.

The general procedure typically involves:

  • Deprotonation of diethyl malonate using a suitable base (e.g., sodium ethoxide, potassium carbonate)

  • Nucleophilic substitution with 4-bromo-1-butyne or similar electrophile

  • Workup and purification to obtain the desired product

By analogy with related syntheses, the reaction could be represented as:

CH₂(CO₂Et)₂ + Base → CH(CO₂Et)₂⁻ + HC≡CCH₂CH₂Br → HC≡CCH₂CH₂CH(CO₂Et)₂

The success of this synthetic approach has been demonstrated with analogous compounds such as diethyl 2-(perfluorophenyl)malonate, which has been synthesized via the reaction of sodium diethyl malonate with hexafluorobenzene in 47% isolated yield .

Alternative Synthetic Routes

Alternative approaches may include:

  • Addition of but-3-ynylmagnesium bromide to diethyl ketomalonate followed by reduction

  • Palladium-catalyzed coupling reactions involving appropriately functionalized precursors

  • Modification of Diethyl 2-(but-3-en-1-yl)malonate via oxidation and elimination sequences

Reactivity and Chemical Properties

Reactive Centers

Diethyl 2-(but-3-yn-1-yl)malonate contains several reactive functional groups that contribute to its chemical versatility:

  • The terminal alkyne (C≡CH): Participates in addition reactions, cycloadditions, and metal-catalyzed coupling processes

  • The acidic α-hydrogen: Allows further functionalization via deprotonation and subsequent alkylation

  • The ester groups: Susceptible to hydrolysis, transesterification, reduction, and amidation

The α-position of malonates is known to be particularly acidic due to the stabilization of the resulting carbanion by the adjacent ester groups. This property enables further derivatization of the molecule through additional alkylation reactions.

Hydrolysis Behavior

For instance, the hydrolysis of diethyl 2-(perfluorophenyl)malonate has been shown to yield 2-(perfluorophenyl)acetic acid rather than the expected malonic acid derivative . This occurs due to decarboxylation following hydrolysis, a phenomenon that might also be observed with Diethyl 2-(but-3-yn-1-yl)malonate under similar conditions.

The literature indicates that hydrolysis of functionalized malonate esters with a mixture of HBr and AcOH can lead to decarboxylation products, with yields as high as 63% for related compounds .

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Characteristics

The predicted ¹H NMR spectrum of Diethyl 2-(but-3-yn-1-yl)malonate would likely show several characteristic signals:

  • Terminal alkyne proton: δ ~1.9-2.0 ppm (t, 1H)

  • Methylene adjacent to alkyne: δ ~2.1-2.3 ppm (dt, 2H)

  • Methylene adjacent to malonate carbon: δ ~2.0-2.2 ppm (m, 2H)

  • Methine at the α-position: δ ~3.3-3.5 ppm (t, 1H)

  • Ethyl ester CH₂: δ ~4.1-4.3 ppm (q, 4H)

  • Ethyl ester CH₃: δ ~1.2-1.3 ppm (t, 6H)

By comparison, the ¹³C NMR spectrum would feature signals for the carbonyl carbons (δ ~170 ppm), the alkyne carbons (δ ~80 ppm for internal and δ ~70 ppm for terminal), the α-carbon (δ ~50-55 ppm), and the ethyl ester carbons.

These predictions are supported by spectral data from related compounds such as Diethyl 2-((1-benzyl-4,5-dimethyl-1H-pyrrol-3-yl)methyl)-2-(but-2-yn-1-yl)malonate, which shows similar ¹H NMR patterns for the ester and alkyne-containing portions of the molecule .

Applications in Organic Synthesis

As a Building Block for Complex Molecules

Diethyl 2-(but-3-yn-1-yl)malonate serves as a valuable building block in organic synthesis due to its bifunctional nature. The terminal alkyne can participate in numerous transformations:

  • Sonogashira coupling with aryl halides

  • Click chemistry for triazole formation

  • Hydration to form ketones

  • Cycloaddition reactions, particularly [3+2] cycloadditions

Meanwhile, the malonate portion can undergo:

  • Further alkylation at the α-position

  • Hydrolysis to the corresponding acid

  • Decarboxylation to form monosubstituted esters

  • Reduction to alcohols or aldehydes

The versatility of this compound is exemplified by the diverse transformations observed in related structures. For instance, the literature documents nickel-catalyzed [3+2] cycloaddition reactions involving compounds with similar structural elements .

Comparison with Related Malonate Derivatives

Structural Relationships

Diethyl 2-(but-3-yn-1-yl)malonate belongs to a family of substituted malonate esters, each with distinct properties and applications. The following table compares key structural features:

CompoundKey Structural FeatureUnique Properties
Diethyl 2-(but-3-yn-1-yl)malonateTerminal alkyneTriple bond reactivity, rigid linear geometry
Diethyl 2-(but-3-en-1-yl)malonateTerminal alkeneDouble bond reactions, flexibility
Diethyl 2-(perfluorophenyl)malonatePerfluorinated arylElectron-withdrawing effects, fluorine chemistry
Diethyl allyl(3-phenyl-2-propynyl)malonateDisubstituted α-carbonQuaternary center, complex architecture

The compound Diethyl allyl(3-phenyl-2-propynyl)malonate (C₁₉H₂₂O₄), available commercially with 96% purity, represents a more complex variant with both allyl and phenylpropynyl substituents .

Reactivity Comparisons

The reactivity profiles of these related compounds differ primarily based on their substituents:

  • Alkyne-containing derivatives offer access to click chemistry, metal-catalyzed couplings, and reduction to alkenes

  • Alkene-containing analogs typically undergo addition reactions, epoxidation, and hydrogenation

  • Aryl-substituted variants may participate in electrophilic aromatic substitutions and coupling reactions

For example, while Diethyl 2-(but-3-yn-1-yl)malonate would likely undergo catalytic hydrogenation to form Diethyl 2-(but-3-en-1-yl)malonate and ultimately Diethyl 2-(butyl)malonate, the perfluorophenyl analog exhibits unique hydrolysis behavior leading to unexpected decarboxylation products .

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